

Spectroscopic Profile of 3-Iodobenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: **3-Iodobenzonitrile**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **3-Iodobenzonitrile** (CAS No. 69113-59-3), a halogenated aromatic nitrile. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization and the methodologies used for data acquisition.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-Iodobenzonitrile**.

¹H NMR (Proton NMR) Data

Proton NMR data for **3-Iodobenzonitrile** reveals four distinct signals in the aromatic region, corresponding to the four protons on the benzene ring. The chemical shifts (δ), multiplicities, and coupling constants (J) are crucial for the structural elucidation of substituted benzene rings.

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-2	7.99	t	1.5
H-6	7.82	dt	7.8, 1.3
H-4	7.72	ddd	7.9, 1.5, 1.0
H-5	7.23	t	7.8

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum of **3-Iodobenzonitrile** displays six signals, corresponding to the seven carbon atoms in the molecule, with two carbons being chemically equivalent. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Carbon	Chemical Shift (δ) ppm
C-4	140.7
C-6	138.1
C-2	131.0
C-5	130.2
C-1 (CN)	117.1
C-3 (C-I)	93.5

Note: The assignment of C-1 and C-3 is based on established chemical shift ranges for nitriles and carbon atoms bearing an iodine substituent.

IR (Infrared) Spectroscopy Data

The infrared spectrum of **3-Iodobenzonitrile** exhibits characteristic absorption bands that confirm the presence of its key functional groups: the nitrile group (C≡N) and the aromatic ring.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3080	Medium	Aromatic C-H stretch
~2230	Strong	C≡N (Nitrile) stretch
~1570	Medium	Aromatic C=C stretch
~780	Strong	Aromatic C-H bend (out-of-plane)

Mass Spectrometry (MS) Data

Electron ionization mass spectrometry of **3-Iodobenzonitrile** results in a molecular ion peak and several characteristic fragment ions. The mass-to-charge ratios (m/z) and their relative intensities are key for confirming the molecular weight and fragmentation pattern. The NIST database reports the top three mass-to-charge ratio (m/z) peaks for this compound as 102, 229, and 75, which are characteristic of the molecule's fragmentation under electron ionization.

[1]

m/z	Relative Intensity (%)	Fragment Ion
229	100	[M] ⁺ (Molecular Ion)
102	~60	[M - I] ⁺
75	~40	[C ₆ H ₃] ⁺

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of solid organic compounds.

NMR Spectroscopy

Sample Preparation: A sample of **3-Iodobenzonitrile** (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent,

typically chloroform-d (CDCl_3). The solution is then filtered through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[2][3][4][5]

Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- ^1H NMR:
 - The spectrometer is tuned to the proton frequency.
 - A standard one-pulse sequence is used.
 - The spectral width is set to cover the aromatic region (approximately 0-10 ppm).
 - A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
 - Chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
- ^{13}C NMR:
 - The spectrometer is tuned to the carbon-13 frequency.
 - A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal intensity.
 - The spectral width is set to encompass the expected range for aromatic and nitrile carbons (approximately 0-150 ppm).
 - A longer acquisition time and a greater number of scans are required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Chemical shifts are referenced to the solvent peak (e.g., the central peak of the CDCl_3 triplet at 77.16 ppm).

IR Spectroscopy

Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

- A small amount of the solid **3-Iodobenzonitrile** powder is placed directly onto the diamond or germanium crystal of the ATR accessory.[6][7]
- A pressure arm is applied to ensure good contact between the sample and the crystal.[6][7]
- No further sample preparation is required.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
- A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.
- The sample spectrum is then acquired, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm^{-1} .

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

- A small amount of the solid **3-Iodobenzonitrile** is loaded into a capillary tube which is then placed on the tip of a direct insertion probe.[8]
- The probe is inserted into the ion source of the mass spectrometer through a vacuum lock.
- The probe is heated, causing the sample to vaporize directly into the ion source where it is bombarded with a beam of high-energy electrons (typically 70 eV).[8][9][10][11]

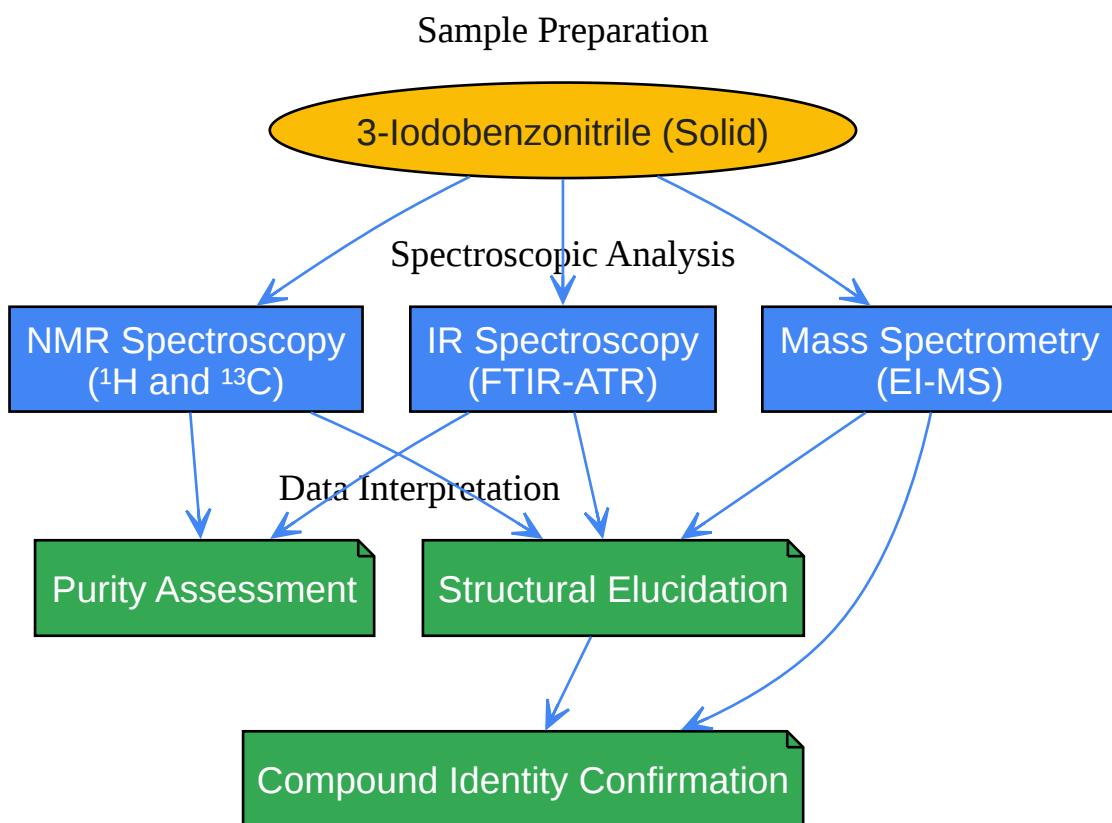
Instrumentation and Data Acquisition:

- Mass Spectrometer: A mass spectrometer capable of electron ionization, such as a quadrupole or time-of-flight (TOF) analyzer, is used.

- The instrument is calibrated using a known standard.
- The mass spectrum is scanned over a relevant mass range (e.g., m/z 50-300) to detect the molecular ion and fragment ions.
- The data system records the m/z values and their relative abundances.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **3-Iodobenzonitrile**.



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Spectroscopic analysis workflow for **3-Iodobenzonitrile**.

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